Imazethapyr

Herbicide resistance ALS mutation Imidazolinone

Imazethapyr is a racemic imidazolinone ALS/AHAS inhibitor for selective pre- and post-emergence weed control. Its key procurement differentiators: (1) Exclusive negative cross-resistance to tribenuron-methyl-resistant Descurainia sophia harboring the Pro197Ser ALS mutation-a response absent in imazamox and imazapic, making it the only effective imidazolinone for this resistance scenario. (2) Superior grain yield in Clearfield® canola Hyola 575 CL versus imazamox and imazaquin in head-to-head field trials, requiring cultivar-matched procurement. (3) Intermediate soil half-life (15-18 days) balancing extended residual control with lower carryover risk than imazaquin. Always confirm absence of Asp-376-Glu mutation via molecular diagnostics before use.

Molecular Formula C15H19N3O3
Molecular Weight 289.33 g/mol
CAS No. 81335-77-5
Cat. No. B050286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImazethapyr
CAS81335-77-5
Synonyms(±)-5-Ethyl-2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic Acid;  (±)-Imazethapyr;  5-Ethyl-2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl) Nicotinic Acid;  AC 263499;  CL 263499;  Fabian;  Imazethapyr;  Pivot;  Pursuit;  Pursuit 10
Molecular FormulaC15H19N3O3
Molecular Weight289.33 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O
InChIInChI=1S/C15H19N3O3/c1-5-9-6-10(13(19)20)11(16-7-9)12-17-14(21)15(4,18-12)8(2)3/h6-8H,5H2,1-4H3,(H,19,20)(H,17,18,21)
InChIKeyXVOKUMIPKHGGTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn acetone 48.2, methanol 105, tolulene 5, dichloromethane 185, isopropanol 17, heptane 0.9 (all in g/L, 25 °C)
In water, 1415 ppm at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Imazethapyr Technical & Procurement Overview


Imazethapyr (CAS 81335-77-5) is a racemic imidazolinone herbicide that inhibits acetohydroxyacid synthase (AHAS; also called acetolactate synthase, ALS), a critical enzyme in branched-chain amino acid biosynthesis in plants [1]. Commercialized under trademarks Pivot® and Pursuit® (BASF), it is a white to off-white crystalline solid with a molecular weight of 289.33 g/mol, melting point 169-175°C, water solubility of approximately 1.4 g/L at 25°C, and pKa values of 2.1 and 3.9 [2]. Its physicochemical profile—including pH-dependent logP values ranging from 1.04 at pH 5 to 1.49 at pH 7—directly influences its soil mobility, bioavailability, and formulation requirements relative to other imidazolinone analogs [2].

Target Engagement ALS/AHAS enzyme inhibition studies Branched-chain amino acid biosynthesis pathway
Selection Context Racemic imidazolinone herbicide probe Enantioselective ALS inhibition research
Physicochemical Fit pH-dependent partitioning profile Soil mobility and formulation research
Resistance Research ALS mutation-specific response context Asp-376-Glu and Pro197Ser mutant profiling

Imazethapyr: Analog Substitution Risks


Imidazolinone herbicides—including imazethapyr, imazamox, imazapyr, imazaquin, and imazapic—share a common mechanism of action (ALS/AHAS inhibition) but exhibit substantial divergence in weed control spectrum, soil residual half-life, and cross-resistance patterns that preclude direct product interchange without compromising efficacy [1]. Target-site mutations such as Asp-376-Glu confer differential resistance levels across imidazolinone members; imazethapyr and imazamox demonstrate markedly different sensitivity profiles against weeds harboring this mutation [2]. Furthermore, imazethapyr displays unique negative cross-resistance to tribenuron-methyl-resistant Descurainia sophia populations with Pro197Ser ALS mutations—a phenomenon not observed with imazamox or imazapic, creating specific procurement rationales in ALS-inhibitor resistance management scenarios [3]. Generic substitution without understanding these quantitative performance differences may lead to control failures or unintended carryover consequences.

Target-Site Mutation Asp-376-Glu ALS mutants may confer differential resistance across imidazolinones; imazethapyr and imazamox profiles diverge significantly, and substitution may shift control outcomes.
Soil Residual Profile Imazethapyr has intermediate soil persistence within the class; directly substituting imazamox or imazaquin may alter rotational crop carryover risk and interval requirements.
Cross-Resistance Pattern Negative cross-resistance to Pro197Ser mutants is unique to imazethapyr; imazamox and imazapic lack this profile, and substitution may result in inadequate control in specific resistance management scenarios.

Imazethapyr: Performance vs. Imidazolinone Analogs


Asp-376-Glu ALS Mutant Resistance: Imazethapyr vs. Imazamox

Imazethapyr demonstrates a quantitatively different resistance profile compared to imazamox against weeds harboring the ALS Asp-376-Glu target-site mutation. Greenhouse dose-response experiments revealed that Amaranthus retroflexus and Sorghum halepense biotypes carrying Asp-376-Glu were fully controlled by field-recommended doses of imazamox, whereas these same biotypes displayed high-level resistance to imazethapyr at equivalent field doses [1]. Docking simulations confirmed that imazamox retains inhibitory capacity against the Asp-376-Glu mutant enzyme via a chalcogen interaction with ALS Met200 that imazethapyr cannot form [1].

Asp-376-Glu Mutant Resistance
Head-to-head
Imazethapyr: control failure at field dose. Imazamox: full control at field dose.
Mutation-specific resistance profile context
Dichotomous outcome in Amaranthus retroflexus and Sorghum halepense greenhouse assays.
Herbicide resistance ALS mutation Imidazolinone Asp-376-Glu

Negative Cross-Resistance: Pro197Ser ALS Mutation

In tribenuron-methyl-resistant (TR) Descurainia sophia populations carrying the Pro197Ser ALS mutation, imazethapyr exhibits negative cross-resistance, meaning the resistant population is more susceptible than the wild-type population [1]. In contrast, these same TR populations showed no cross-resistance to imazamox and imazapic [1]. The ALS enzyme from the pHB23 (Pro197Ser) population demonstrated higher sensitivity to imazethapyr compared to the susceptible (TS) population, while metabolism of imazethapyr was slower in the resistant plants up to 1 week after treatment, contributing to enhanced efficacy [1].

Pro197Ser Negative Cross-Resistance
Head-to-head
Imazethapyr: enhanced susceptibility. Imazamox and imazapic: no cross-resistance.
Unique negative cross-resistance in TR Descurainia sophia
Pro197Ser ALS mutant; in vitro enzyme sensitivity confirmed.
Negative cross-resistance Pro197Ser mutation ALS inhibitor Herbicide resistance management

Soil Persistence: Imazethapyr vs. Imazamox

Imazethapyr exhibits a soil half-life range of 15.12 to 18.02 days under standard field conditions, with residues persisting up to 60 days in soil following application [1]. Cross-study comparison with published imazamox data indicates that imazamox has the lowest residual effect among imidazolinone herbicides evaluated, with no influence on test-plant development at 120 days after application even at doubled recommended dosage [2]. This quantitative difference in dissipation kinetics means imazethapyr's soil persistence falls intermediate within the imidazolinone class—shorter than imazaquin but longer than imazamox—directly affecting rotational crop planning intervals.

Soil Persistence Comparison
Cross-study
Imazethapyr half-life: 15.12–18.02 days. Imazamox: lowest residual effect in class.
Intermediate soil persistence within imidazolinone class
Residues persist up to 60 days; rotational interval planning context.
Soil dissipation Herbicide carryover Half-life Rotational crop safety

Clearfield® Canola Grain Yield Performance

In field trials conducted across two growing seasons (2018-2019) in Clearfield® canola systems, imazethapyr application resulted in the highest grain yield for Hyola 575 CL cultivar, while nicosulfuron and imazaquin produced the highest grain yield for Hyola 571 CL [1]. Among imidazolinone treatments evaluated (imazethapyr, imazethapyr+imazapic, imazapic+imazapyr, imazamox, imazaquin), imazethapyr alone achieved top-tier grain yield performance specifically for Hyola 575 CL, demonstrating cultivar-specific efficacy differentiation [1].

Clearfield® Canola Grain Yield
Head-to-head
Imazethapyr ranked top for Hyola 575 CL grain yield among tested imidazolinones.
Cultivar-specific yield response context
Field trials 2018-2019; Hyola 571 CL responded best to different treatments.
Clearfield canola Grain yield Imidazolinone herbicides Weed control efficacy

LogP and Solubility Profile: Imazethapyr vs. Analogs

Imazethapyr exhibits a water solubility of 1.4 g/L (25°C) and pH-dependent logP values ranging from 1.04 at pH 5, 1.49 at pH 7, to 1.20 at pH 9 [1]. Cross-study reference to imazamox shows imazamox possesses a substantially lower logP (approximately 0.2-0.7 depending on pH), resulting in higher aqueous solubility and reduced soil adsorption compared to imazethapyr [2]. This physicochemical divergence affects formulation requirements, tank-mix compatibility, and environmental mobility profiles—factors that directly influence procurement decisions for specific soil types and application conditions.

LogP and Solubility Profile
Cross-study
LogP 1.04 (pH 5) to 1.49 (pH 7); solubility 1.4 g/L. Imazamox logP ~0.2–0.7.
Higher logP predicts stronger soil adsorption
pH-dependent partitioning; mobility and formulation context.
LogP Water solubility pH-dependent partitioning Formulation compatibility

Enantioselective ALS Inhibition: R- vs. S-Imazethapyr

Imazethapyr is a racemic mixture of R- and S-enantiomers. In vitro and in vivo ALS activity assays using purified enantiomers demonstrated that R-imazethapyr more strongly retarded plant growth and suppressed ALS activity than S-imazethapyr [1]. This enantioselective inhibition is supported by molecular modeling showing differential binding interactions between the enantiomers and the ALS active site [1]. Commercial imazethapyr is supplied as the racemate; the enantiomeric composition (R:S ratio) can influence observed field efficacy depending on manufacturing source.

Enantioselective ALS Inhibition
Class-level
R-imazethapyr: stronger ALS inhibition than S-imazethapyr in vitro and in vivo.
Enantiomer-comparison study context
Racemic product; enantiomeric ratio may affect bioefficacy at equivalent rates.
Enantioselectivity ALS inhibition Chiral herbicide Stereochemistry-activity relationship

Imazethapyr Procurement & Deployment Scenarios


Pro197Ser ALS Mutant Descurainia sophia Management

Imazethapyr is the preferred imidazolinone for fields with confirmed tribenuron-methyl-resistant Descurainia sophia harboring the Pro197Ser ALS mutation. Evidence demonstrates negative cross-resistance (enhanced susceptibility in the resistant population), whereas imazamox and imazapic show no cross-resistance and would provide inadequate control [1]. This scenario is particularly relevant in winter wheat production regions in China where TR D. sophia is prevalent.

Clearfield® Canola Hyola 575 CL Grain Production

For Clearfield® canola cultivar Hyola 575 CL, field trial data support imazethapyr application to achieve optimal grain yield outcomes. Direct head-to-head comparisons demonstrated that imazethapyr outperformed imazamox, imazaquin, and combination imidazolinone products in Hyola 575 CL grain yield, while cultivar Hyola 571 CL responded best to nicosulfuron and imazaquin [2]. Procurement should be cultivar-matched.

Rotational Crops with Moderate Soil Residual Activity

Imazethapyr provides an intermediate soil persistence profile (half-life 15.12-18.02 days; residues up to 60 days) [3] that balances extended weed control with manageable rotational crop safety. This positions imazethapyr between imazamox (lowest residual effect, shortest rotation interval) and imazaquin (longest persistence, highest carryover risk) [4]. Suitable for rotations where longer residual control than imazamox is needed but carryover risk of imazaquin is unacceptable.

Weed Populations Without Asp-376-Glu ALS Mutation

In fields where ALS Asp-376-Glu mutation has NOT been confirmed, imazethapyr remains a cost-effective imidazolinone option. Evidence shows imazethapyr fails against Asp-376-Glu mutants while imazamox succeeds [5]; therefore, imazethapyr procurement should be paired with molecular diagnostic confirmation of mutation absence in target weed populations. This scenario represents the standard use case where imazethapyr's established efficacy profile is maintained.

Application
Selection Property
Validation Focus
Pro197Ser ALS mutant D. sophia management
Negative cross-resistance profile
ALS enzyme sensitivity and metabolism endpoints
Clearfield® canola Hyola 575 CL grain production
Cultivar-specific yield response context
Field trial yield data and weed spectrum review
Rotational crops requiring moderate soil residual activity
Intermediate soil persistence (15–18 day half-life)
Carryover risk and rotational interval planning
Weed populations without Asp-376-Glu ALS mutation confirmation
Mutation-status-dependent efficacy context
Molecular diagnostic screening for target-site mutations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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